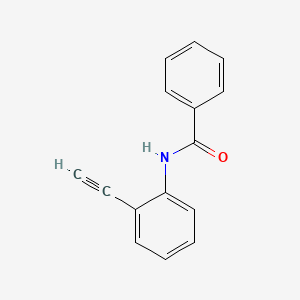

N-(2-ethynylphenyl)benzamide

Description

N-(2-Ethynylphenyl)benzamide is a benzamide derivative characterized by an ethynyl (-C≡CH) substituent at the ortho position of the aniline moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed reactions such as cycloisomerizations and Sonogashira couplings . Key properties include:

- Synthesis: Synthesized via alkylation of benzamide precursors with propargyl halides or through palladium-catalyzed cross-coupling reactions. For example, this compound reacts with benzyl bromide to form N-benzyl-N-(2-ethynylphenyl)benzamide in 64% yield .

- Physical Properties: White solid with a melting point of 100–101°C. Spectroscopic data (¹H NMR, ¹³C NMR) confirm its structure, with characteristic alkyne proton signals at δ 3.36 ppm and carbonyl resonance at δ 170.8 ppm .

- Applications: Utilized in catalytic cycloisomerization reactions enabled by its ethynyl group, which facilitates C–C bond activation under NHC-boryl radical catalysis .

Properties

IUPAC Name |

N-(2-ethynylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h1,3-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZAZAIOAWEQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-ethynylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding and scalable synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be adapted for larger-scale production, ensuring efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethynylphenyl)benzamide undergoes various chemical reactions, including cycloisomerization, oxidation, and substitution reactions. One notable reaction is the N-heterocyclic carbene (NHC)-boryl radical-catalyzed cycloisomerization, which involves the addition of an NHC-boryl radical to the alkynyl moiety, followed by a radical cascade comprising intramolecular cyclization and aryl migrations .

Common Reagents and Conditions:

Cycloisomerization: NHC-boryl radicals, intramolecular cyclization conditions.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-ethynylphenyl)benzamide involves its interaction with molecular targets through radical catalysis. The NHC-boryl radical-catalyzed cycloisomerization is a key reaction, where the radical addition to the alkynyl moiety triggers a cascade of intramolecular cyclization and aryl migrations, leading to the formation of a quinolinone framework . This mechanism highlights the compound’s potential in facilitating complex molecular transformations.

Comparison with Similar Compounds

Reactivity and Catalytic Utility

- Comparison with N-Substituted Analogues : N-Benzyl and N-allyl derivatives (e.g., 1r , 1t ) exhibit lower yields (60–64%) compared to N-propargyl derivatives (86% for 1u ), highlighting steric and electronic effects on alkylation efficiency .

Data Tables

Table 1: Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.